molecular formula C6H10ClF2NO2S B13065998 4-(Difluoromethyl)piperidine-1-sulfonyl chloride

4-(Difluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B13065998
M. Wt: 233.66 g/mol
InChI Key: BEVSOGXXQMZPMD-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF2NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride typically involves the introduction of a difluoromethyl group to the piperidine ring, followed by sulfonylation. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to form 4-(Difluoromethyl)piperidine. This intermediate is then treated with sulfonyl chloride reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)piperidine-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions to modify the structure and function of target compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)piperidine-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, particularly in drug development .

Properties

Molecular Formula

C6H10ClF2NO2S

Molecular Weight

233.66 g/mol

IUPAC Name

4-(difluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H10ClF2NO2S/c7-13(11,12)10-3-1-5(2-4-10)6(8)9/h5-6H,1-4H2

InChI Key

BEVSOGXXQMZPMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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